molecular formula C10H8F3N3 B1608624 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine CAS No. 502133-02-0

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine

Cat. No.: B1608624
CAS No.: 502133-02-0
M. Wt: 227.19 g/mol
InChI Key: RMESUTALZUKOKV-UHFFFAOYSA-N
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Description

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been reported to interact with various enzymes and receptors, such as the leucyl-trna synthetase

Mode of Action

For instance, some trifluoromethyl-containing compounds act as inhibitors, blocking the active site of the target enzyme . The specific interaction of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Based on the reported antimicrobial activity of similar compounds , it can be speculated that this compound might interfere with essential biochemical pathways in microorganisms, leading to their death

Result of Action

Similar compounds have been reported to exhibit antimicrobial activity This suggests that the compound might exert its effects by disrupting essential cellular processes in microorganisms, leading to their death

Biochemical Analysis

Biochemical Properties

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as methionine aminopeptidase, which is involved in the removal of the N-terminal methionine from nascent proteins . The interaction between this compound and methionine aminopeptidase is characterized by the binding of the compound to the enzyme’s active site, leading to enzyme inhibition.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by reducing AKT phosphorylation, which is a key signaling event in cell survival and proliferation . Additionally, this compound can induce apoptosis in cancer cells, further highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, the compound inhibits methionine aminopeptidase by occupying its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that the compound remains stable under certain conditions, but its stability can be compromised by factors such as temperature and pH . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of metabolites that are more water-soluble and can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of other metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, which can influence its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amine derivatives, and substituted pyrazole compounds. These products can be further utilized in various applications, including drug development and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for various applications .

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMESUTALZUKOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NN2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396228
Record name 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502133-02-0
Record name 5-[2-(Trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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